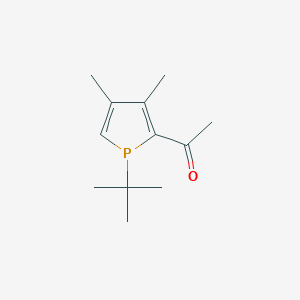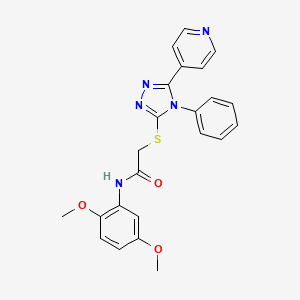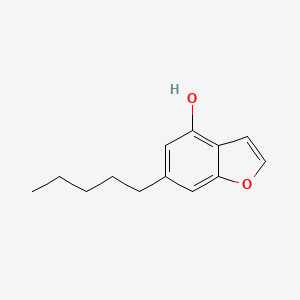![molecular formula C12H19NO3 B11771814 (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[211]hexane is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical conditions, using ultraviolet light to drive the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or modify other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Aplicaciones Científicas De Investigación
(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts, leveraging its stability and reactivity.
Mecanismo De Acción
The mechanism by which (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the nitrogen atom, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core structure but differ in their functional groups and substituents.
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic framework but with different ring sizes and connectivity.
Uniqueness
What sets (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane apart is its specific stereochemistry and the presence of both acetyl and Boc groups. This combination of features provides unique reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)9-8-5-12(9,13-6-8)10(15)16-11(2,3)4/h8-9,13H,5-6H2,1-4H3/t8-,9-,12-/m1/s1 |
Clave InChI |
QFAKIWXXHBCNHM-KBVBSXBZSA-N |
SMILES isomérico |
CC(=O)[C@@H]1[C@@H]2C[C@]1(NC2)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)C1C2CC1(NC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


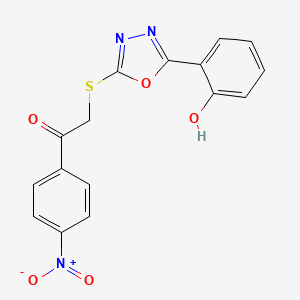
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)

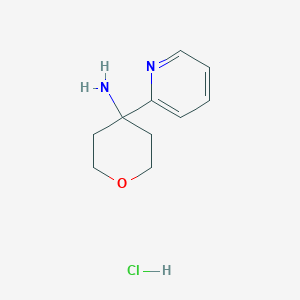

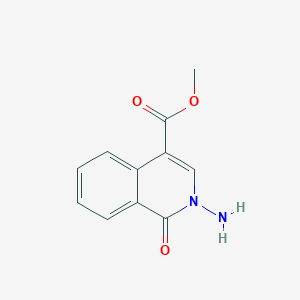
![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)


